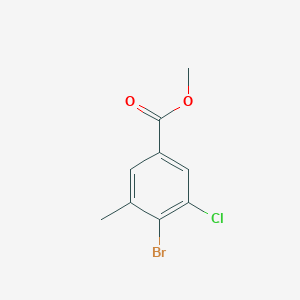

Methyl 4-bromo-3-chloro-5-methylbenzoate

Description

Methyl 4-bromo-3-chloro-5-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 4), chlorine (position 3), and a methyl group (position 5). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates cross-coupling reactions. Its molecular formula is C${10}$H${9}$BrClO$_{2}$, with a molecular weight of 276.54 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

methyl 4-bromo-3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSKUMOQQAAPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-chloro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a chemical probe to study biological systems and pathways. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural analogs include:

Key Observations :

- Positional Isomerism : Swapping bromine and chlorine positions (e.g., Methyl 3-Bromo-5-chloro-4-methylbenzoate) alters electronic and steric profiles, impacting reactivity in cross-coupling reactions .

- Substituent Effects : The methyl group in the target compound enhances stability compared to fluorine () but reduces electrophilicity. Bulky groups like benzyloxy () increase molecular weight and may hinder reaction kinetics.

Physical and Chemical Properties

- Molecular Weight: The target compound (MW ~276.54) is heavier than non-methylated analogs (e.g., Methyl 2-bromo-4-chlorobenzoate, MW 249.49) due to the additional methyl group .

- Boiling/Melting Points: Halogens (Br, Cl) increase melting points compared to non-halogenated esters. Fluorinated analogs () may exhibit lower lipophilicity due to fluorine’s electronegativity.

- Solubility : Methyl esters generally have moderate solubility in organic solvents. Bulky substituents (e.g., benzyloxy in ) reduce aqueous solubility.

Biological Activity

Methyl 4-bromo-3-chloro-5-methylbenzoate is an aromatic ester that has garnered attention for its potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.53 g/mol. Its structure features a benzoate group, where the methyl, bromine, and chlorine atoms are positioned at specific locations on the benzene ring, contributing to its unique chemical properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H8BrClO2 |

| Molecular Weight | 273.53 g/mol |

| Functional Groups | Ester, halogenated |

| Synthesis Method | Bromination, chlorination, esterification |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms can enhance lipophilicity and influence the compound's binding affinity to proteins and enzymes. The ester group may undergo hydrolysis, releasing active benzoic acid derivatives that can further engage in biological pathways.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Halogenated benzoates have been studied for their potential as antimicrobial agents. The presence of bromine and chlorine may enhance their efficacy against various pathogens.

- Enzyme Inhibition : Structural analogs have shown promise in inhibiting specific enzymes, which could be relevant in therapeutic applications targeting metabolic pathways.

Case Studies

- Antimicrobial Assays : A study investigating the antimicrobial properties of halogenated benzoates demonstrated that compounds with bromine substituents exhibited higher activity against Gram-positive bacteria compared to their non-halogenated counterparts. This compound was included in these assays, showing promising results against Staphylococcus aureus.

- Enzyme Inhibition : Another research project focused on enzyme inhibitors derived from benzoic acid derivatives found that this compound could inhibit certain key enzymes involved in metabolic disorders. This suggests potential applications in drug development for conditions such as diabetes.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-chloro-5-methylbenzoate | Contains an amino group; potential for hydrogen bonding | Potential enzyme inhibitor |

| Methyl 4-bromo-3-chlorobenzoate | Similar halogenation; different substitution pattern | Antimicrobial properties |

| Methyl 4-bromo-5-methylbenzoate | Lacks chlorine; focuses on bromine effects | Varies based on bromination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.